molecular formula C22H15ClN2O3 B5497784 (E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B5497784
M. Wt: 390.8 g/mol
InChI Key: CVKHRNPFSNOPAJ-UNOMPAQXSA-N
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Description

(E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a nitrile group, a nitro group, and a phenylmethoxy group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3-nitro-4-phenylmethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the aldehydes and a nitrile source, such as malononitrile, under basic conditions. This reaction forms the desired enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Formation of nitroso compounds or other oxidized derivatives.

    Reduction Products: Formation of amine derivatives.

    Substitution Products: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

Chemistry

(E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the nitro and nitrile groups.

Medicine

Research may explore the compound’s potential as a pharmaceutical intermediate or its direct therapeutic effects.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which (E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as nitrile and nitro groups.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile: Lacks the phenylmethoxy group.

    (E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile: Lacks the nitro group.

    (E)-2-(4-chlorophenyl)-3-(3-nitro-4-methoxyphenyl)prop-2-enenitrile: Has a methoxy group instead of a phenylmethoxy group.

Uniqueness

(E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-9-7-18(8-10-20)19(14-24)12-17-6-11-22(21(13-17)25(26)27)28-15-16-4-2-1-3-5-16/h1-13H,15H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKHRNPFSNOPAJ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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